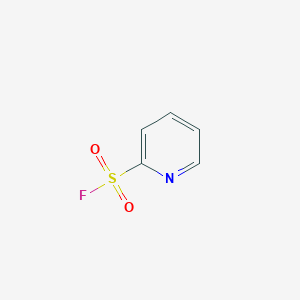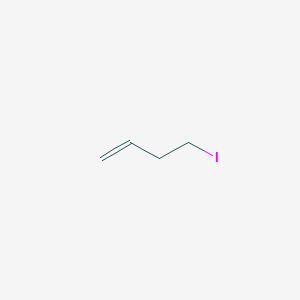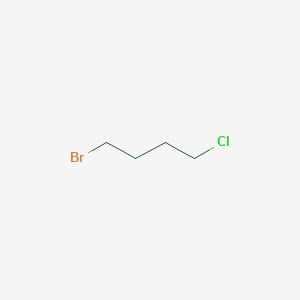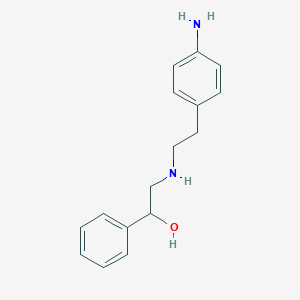
(R)-2-((4-Aminophenethyl)amino)-1-phenylethanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The preparation of ®-2-((4-Aminophenethyl)amino)-1-phenylethanol involves a novel method that uses a zinc powder reduction catalyst. This method allows for the preparation of an amide derivative with high purity and yield without the formation of side reactants . The process involves the reduction of a precursor compound using zinc powder under specific conditions to yield the desired product.
Industrial Production Methods
In industrial settings, the production of ®-2-((4-Aminophenethyl)amino)-1-phenylethanol hydrochloride is optimized to ensure high yield and purity. The process typically involves multiple steps, including the reduction of intermediates and purification processes to isolate the final product .
化学反应分析
Types of Reactions
®-2-((4-Aminophenethyl)amino)-1-phenylethanol hydrochloride undergoes various chemical reactions, including:
Reduction: The compound can be synthesized through reduction reactions using zinc powder as a catalyst.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of amino and hydroxyl groups.
Common Reagents and Conditions
Zinc Powder: Used as a reduction catalyst in the synthesis of the compound.
Nucleophiles: Employed in substitution reactions to modify the compound’s structure.
Major Products Formed
The major product formed from the reduction reaction is ®-2-((4-Aminophenethyl)amino)-1-phenylethanol, which can be further processed to obtain its hydrochloride salt .
科学研究应用
®-2-((4-Aminophenethyl)amino)-1-phenylethanol hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用机制
The compound acts as an intermediate in the synthesis of mirabegron, which is a potent and selective beta 3 receptor agonist. Mirabegron binds to beta 3 receptors in the bladder, increasing the concentration of cyclic adenosine monophosphate (cAMP) and relaxing the bladder smooth muscle. This action enhances urine storage function and extends the interval between urination .
相似化合物的比较
Similar Compounds
Mirabegron: The final product synthesized using ®-2-((4-Aminophenethyl)amino)-1-phenylethanol hydrochloride as an intermediate.
Propiberine Hydrochloride: Another compound used to treat overactive bladder, but with a different mechanism of action.
Oxybutynin Hydrochloride: An anticholinergic agent used for similar therapeutic purposes.
Uniqueness
®-2-((4-Aminophenethyl)amino)-1-phenylethanol hydrochloride is unique due to its role as a key intermediate in the synthesis of mirabegron, which specifically targets beta 3 receptors in the bladder. This specificity provides a distinct therapeutic advantage over other compounds used to treat overactive bladder .
属性
IUPAC Name |
2-[2-(4-aminophenyl)ethylamino]-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c17-15-8-6-13(7-9-15)10-11-18-12-16(19)14-4-2-1-3-5-14/h1-9,16,18-19H,10-12,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAHDMSPHZSMQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521284-22-0 |
Source


|
| Record name | (1R)-2-{[2-(4-aminophenyl)ethyl]amino}-1-phenylethanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.985 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

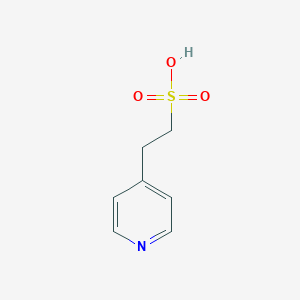
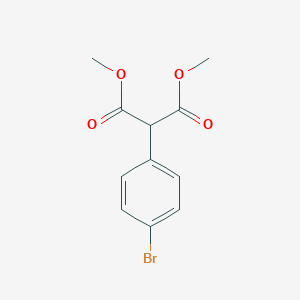
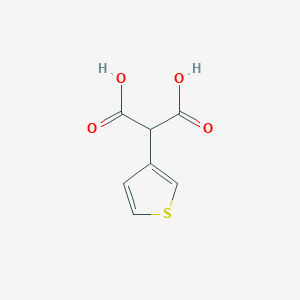
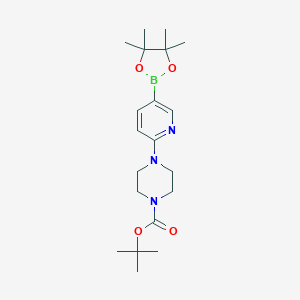
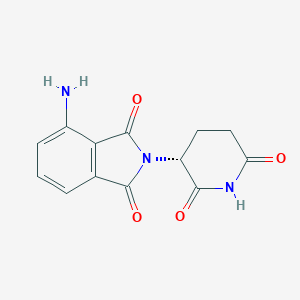
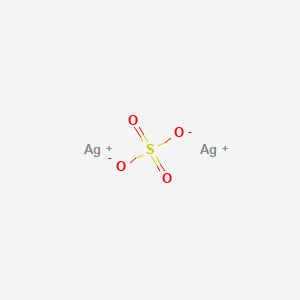
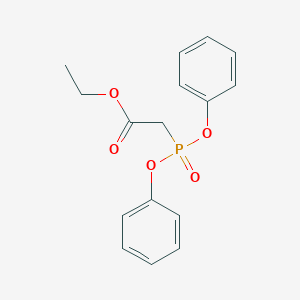
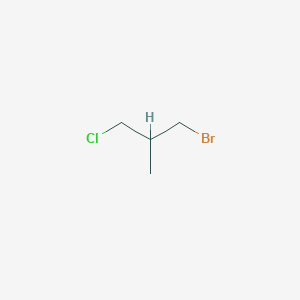
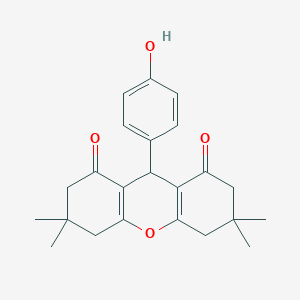
![7-Phenylbenzo[k]fluoranthene](/img/structure/B103953.png)
